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Compound of Interest

Compound Name: 2,4-Dichlorophenyl isothiocyanate
CAS No.: 6590-96-1
Cat. No.: B1360078
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-

Dichlorophenyl isothiocyanate (CsH3CI2NS), a compound of interest in various chemical and
pharmaceutical research fields. The following sections detail its infrared (IR), nuclear magnetic
resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for

these analyses.

Molecular and Physical Properties

Property Value

Molecular Formula C7HsCI2NS

Molecular Weight 204.08 g/mol

CAS Number 6590-96-1

Appearance White to light yellow crystalline solid

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1360078#bc-rfq
https://www.benchchem.com/product/b1360078/docs?utm_src=pdf-body#spectroscopic-profile-of-2-4-dichlorophenyl-isothiocyanate-a-technical-guide
https://www.benchchem.com/product/b1360078/docs?utm_src=pdf-body#spectroscopic-profile-of-2-4-dichlorophenyl-isothiocyanate-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data
Infrared (IR) Spectroscopy

The infrared spectrum of 2,4-Dichlorophenyl isothiocyanate reveals key functional groups
present in the molecule. The most prominent feature is the very strong and broad absorption
band characteristic of the isothiocyanate (-N=C=S) group.

Wavenumber (cm—?) Intensity Assignment
~2100 - 2000 Strong, Broad Asymmetric stretch of -N=C=S
) Aromatic C=C stretching

~1600 - 1450 Medium - Strong o

vibrations
~1250 - 1000 Medium - Strong C-Cl stretching vibrations

C-H out-of-plane bending in
~850 - 750 Strong

the aromatic ring

Note: The exact peak positions may vary slightly depending on the sample preparation method
(e.g., KBr pellet, thin film, or gas phase).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

The *H NMR spectrum of 2,4-Dichlorophenyl isothiocyanate is expected to show signals in
the aromatic region, corresponding to the three protons on the dichlorinated phenyl ring. The
chemical shifts and coupling patterns are influenced by the positions of the two chlorine atoms
and the isothiocyanate group.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.6 d 1H H-3
~7.4 dd 1H H-5
~7.2 d 1H H-6

Note: Predicted values based on typical shifts for substituted aromatic compounds. The exact

values depend on the solvent and instrument frequency.

The 8C NMR spectrum will show distinct signals for each of the seven carbon atoms in the
molecule. The isothiocyanate carbon is a key feature, although its signal can sometimes be
broad or have a lower intensity. Aromatic carbons attached to chlorine will exhibit higher

chemical shifts.

Chemical Shift (6, ppm) Assighment
~140- 125 Aromatic carbons (C-1, C-2, C-3, C-4, C-5, C-6)
~135 Isothiocyanate carbon (-N=C=S)

Note: The signal for the isothiocyanate carbon can be broad and difficult to observe.[1] The
specific chemical shifts for the aromatic carbons require detailed spectral analysis or

computational prediction for precise assignment.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2,4-Dichlorophenyl isothiocyanate results
In a characteristic fragmentation pattern that can be used for its identification. The molecular
ion peak is expected to show a distinctive isotopic pattern due to the presence of two chlorine

atoms.
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miz Relative Intensity Assighment
203/205/207 High [M]* (Molecular ion)
171/173 Medium M - S]*

145/147 Medium [M - NCS]*

136 Medium [CeH3Cl2]*

108 Medium [CeHsCI)*

Note: The relative intensities are approximate. The isotopic pattern for two chlorine atoms ([M],
[M+2], [M+4]) will be in an approximate ratio of 9:6:1.

Experimental Protocols
Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.
o Sample Preparation (KBr Pellet):

o Grind a small amount (1-2 mg) of 2,4-Dichlorophenyl isothiocyanate with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.

o Data Acquisition:

o Place the KBr pellet or apply the solid sample directly to the ATR crystal of the FTIR
spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm™1, with a resolution of 4 cm™1,

o Perform a background scan prior to the sample scan to subtract atmospheric CO2z and
H20 absorptions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solution-state tH and 3C NMR.
e Sample Preparation:

o Dissolve 5-10 mg of 2,4-Dichlorophenyl isothiocyanate in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).
o Data Acquisition:

o Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz
or higher).

o For 'H NMR, typical parameters include a 90° pulse, a spectral width of ~16 ppm, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

o For 3C NMR, proton decoupling is typically used to simplify the spectrum. A larger spectral
width (~220 ppm) and a greater number of scans are required due to the lower natural
abundance of 13C.

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI).
e Sample Preparation:

o Prepare a dilute solution of 2,4-Dichlorophenyl isothiocyanate in a volatile organic
solvent (e.g., dichloromethane, ethyl acetate).

o GC Separation:

o Inject a small volume (e.g., 1 pL) of the sample solution into the GC system equipped with
a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
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o Use a temperature program to separate the analyte from the solvent and any impurities. A
typical program might start at a low temperature (e.g., 50 °C), ramp up to a high
temperature (e.g., 250-280 °C), and hold for a few minutes.

e MS Analysis:

o The eluent from the GC column is introduced into the ion source of the mass
spectrometer.

o Use electron ionization (EIl) at a standard energy of 70 eV.

o Scan a mass range appropriate for the analyte (e.g., m/z 40-300) to detect the molecular
ion and its fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound like 2,4-Dichlorophenyl isothiocyanate.
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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